molecular formula C15H13N3O2S B2485793 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034269-67-3

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2485793
M. Wt: 299.35
InChI Key: FAIRAFHSJUAQGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds structurally related to our compound of interest, often involves strategies such as cycloaddition reactions or modifications of existing isoxazole scaffolds. For example, Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which could serve as a foundational method for synthesizing compounds with similar structural features (Martins et al., 2002). Additionally, Ruano et al. (2005) reported on the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the adaptability of isoxazole synthesis techniques (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied, with crystal structure determination being a common approach. Prabhuswamy et al. (2016) synthesized a compound with thiophen-2-yl and pyrazole carboxamide features, providing insights into the crystal and molecular structure via single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Isoxazole compounds can participate in a variety of chemical reactions, leading to diverse derivatives. The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea showcases the reactivity of the isoxazole ring and its potential for generating compounds with biological activity (Fu-b, 2014).

Scientific Research Applications

Synthesis and Derivative Formation

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a compound used in the synthesis of various heterocyclic derivatives. Researchers have used this compound as a key intermediate in synthesizing diverse heterocyclic compounds, such as tetrahydropyrimidines, thiazolopyrimidines, and imidazopyrazolothienopyrimidines. These derivatives have potential applications in different fields like medicinal chemistry and material science. For instance, Fadda et al. (2013) demonstrated the use of a similar pyridine-based compound in synthesizing heterocyclic derivatives, highlighting its versatility in chemical synthesis (Fadda et al., 2013).

Biological Activities

The derivatives of 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide are explored for various biological activities. These include their potential as antibacterial, antifungal, and antiprotozoal agents. For instance, research by Panda et al. (2011) investigated pyrazolopyridine derivatives for antibacterial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Panda et al., 2011).

Anticancer Research

Some derivatives synthesized from compounds similar to 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide are evaluated for their potential in cancer therapy. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and assessed their efficacy as anticancer agents, indicating the compound's relevance in oncological research (Rahmouni et al., 2016).

Safety And Hazards



  • Assess toxicity, flammability, and environmental impact.

  • Refer to safety data sheets and relevant literature.




  • Future Directions



    • Explore further modifications to enhance pharmacological activity.

    • Investigate potential applications in drug development.




    properties

    IUPAC Name

    5-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H13N3O2S/c1-10-7-13(18-20-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FAIRAFHSJUAQGB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H13N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    299.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

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